4-(Oxaloamino)benzoic acid
CAS No.:
Cat. No.: VC1726064
Molecular Formula: C9H7NO5
Molecular Weight: 209.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NO5 |
|---|---|
| Molecular Weight | 209.16 g/mol |
| IUPAC Name | 4-(oxaloamino)benzoic acid |
| Standard InChI | InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-5(2-4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) |
| Standard InChI Key | QHLBZSTXMLUZKR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O |
Introduction
Chemical Structure and Identification
Structural Composition
4-(Oxaloamino)benzoic acid consists of a benzoic acid core with an oxaloamino group (–NH–CO–COOH) attached at the para position of the benzene ring. This structure creates a compound with multiple functional groups: a carboxylic acid attached directly to the benzene ring, and another carboxylic acid connected through an amide linkage at the para position .
The compound's molecular formula is C9H7NO5, with a molecular weight of 209.16 g/mol . Its structural characteristics can be represented through various notation systems:
| Structural Notation | Value |
|---|---|
| SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O |
| InChI | InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-5(2-4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) |
| InChIKey | QHLBZSTXMLUZKR-UHFFFAOYSA-N |
Identification Codes
The compound is registered in multiple chemical databases with unique identification codes, facilitating its recognition across different chemical resources :
| Database | Identifier |
|---|---|
| CAS Registry Number | 14121-56-3 |
| ChEBI ID | CHEBI:30875 |
| ChEMBL ID | CHEMBL540439 |
| DSSTox Substance ID | DTXSID801284423 |
| Metabolomics Workbench ID | 54275 |
| Nikkaji Number | J494.466F |
| Wikidata | Q27114009 |
Physical and Chemical Properties
Fundamental Properties
4-(Oxaloamino)benzoic acid possesses several key physical and chemical properties that define its behavior in various environments and reactions :
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 209.16 g/mol | Computed by PubChem 2.2 |
| XLogP3 | 1.3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 209.03242232 Da | Computed by PubChem 2.2 |
Reactivity Profile
The compound's chemical behavior is influenced by its multiple functional groups:
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The carboxylic acid groups (–COOH) can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.
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The amide linkage (–NH–CO–) provides stability but can undergo hydrolysis under specific conditions.
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The aromatic ring can participate in electrophilic aromatic substitution reactions, though the presence of the carboxylic acid group (deactivating) and amino group (activating) creates a mixed electronic effect .
Structural Relationships
Isomeric Relationships
4-(Oxaloamino)benzoic acid has positional isomers, including 2-(oxaloamino)benzoic acid (CAS: 5651-01-4). While these compounds share the same molecular formula (C9H7NO5) and similar functional groups, their properties differ due to the position of the oxaloamino substituent :
| Property | 4-(Oxaloamino)benzoic acid | 2-(Oxaloamino)benzoic acid |
|---|---|---|
| CAS Number | 14121-56-3 | 5651-01-4 |
| InChIKey | QHLBZSTXMLUZKR-UHFFFAOYSA-N | QBYNNSFEMMNINN-UHFFFAOYSA-N |
| ChEBI ID | CHEBI:30875 | CHEBI:44493 |
| Functional Relationship | Related to 4-aminobenzoic acid | Related to anthranilic acid |
Functional Relationships
4-(Oxaloamino)benzoic acid is functionally related to 4-aminobenzoic acid (PABA), which is a significant compound in biochemistry . This relationship stems from the structural similarity where the oxaloamino group (–NH–CO–COOH) in 4-(Oxaloamino)benzoic acid can be considered a derivatized version of the amino group (–NH2) in 4-aminobenzoic acid.
4-Aminobenzoic acid (CHEBI:30753) is known for its role as:
The structural modification in 4-(Oxaloamino)benzoic acid potentially alters these properties, creating different chemical behavior and biological activity.
Chemical Classification
Chemical Family
4-(Oxaloamino)benzoic acid belongs to several chemical classifications based on its structure :
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Benzoic acids - Due to the presence of a carboxylic acid group directly attached to a benzene ring
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Oxalamides - Due to the oxaloamino (oxalamide) group
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Para-substituted aromatic compounds - Due to the 1,4-disubstituted benzene pattern
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Carboxylic acids - Due to the presence of two carboxylic acid groups
Ontological Classification
The compound is classified within the ChEBI ontology system, providing a structured view of its relationships to other chemical entities :
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Chemical entity
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Molecular entity
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Organic molecular entity
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Organic acid
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Carboxylic acid
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Benzoic acid derivative
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(Oxaloamino)benzoic acid
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4-(Oxaloamino)benzoic acid
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This hierarchical classification demonstrates how the compound fits within the broader context of organic chemistry and facilitates understanding of its potential behavior and relationships.
Synthetic Approaches and Reactions
Reaction Behavior
The reactivity of 4-(Oxaloamino)benzoic acid is determined by its functional groups:
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The carboxylic acids can form:
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Esters through reaction with alcohols
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Amides through reaction with amines
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Salts through reaction with bases
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The amide bond (–NH–CO–) might undergo:
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Hydrolysis under acidic or basic conditions
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Further substitution reactions at the nitrogen (if forced under specific conditions)
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Applications and Biological Relevance
Biological Significance
The compound's relationship to 4-aminobenzoic acid suggests potential biological activity, though specific activities would require experimental verification . Its structural features that might contribute to biological interactions include:
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The carboxylic acid groups providing hydrogen bonding capabilities
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The amide linkage offering both hydrogen bond donor and acceptor sites
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The aromatic ring enabling π-stacking interactions with biomolecules
Analytical Considerations
Chromatographic Behavior
The compound would likely exhibit:
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Good retention on reversed-phase HPLC due to its aromatic character
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Ionization potential in mass spectrometry through the carboxylic acid groups
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UV absorption due to its aromatic and carbonyl components
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